2-[(difluoromethyl)sulfanyl]acetonitrile
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Overview
Description
2-[(Difluoromethyl)sulfanyl]acetonitrile is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to an acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(difluoromethyl)sulfanyl]acetonitrile typically involves the introduction of a difluoromethyl group to a sulfanyl group, followed by the attachment of an acetonitrile moiety. One common method involves the reaction of difluoromethyl sulfide with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethyl sulfoxide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(Difluoromethyl)sulfanyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Difluoromethyl)sulfanyl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-[(difluoromethyl)sulfanyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Trifluoromethyl)sulfanyl]acetonitrile
- 2-[(Methylthio)acetonitrile]
- 2-[(Ethylthio)acetonitrile]
Uniqueness
2-[(Difluoromethyl)sulfanyl]acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical and agrochemical research .
Properties
CAS No. |
142254-66-8 |
---|---|
Molecular Formula |
C3H3F2NS |
Molecular Weight |
123.1 |
Purity |
95 |
Origin of Product |
United States |
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